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molecular formula C12H11BrO B8289884 6-Bromo-3-methoxy-1-methyl-naphthalene

6-Bromo-3-methoxy-1-methyl-naphthalene

Cat. No. B8289884
M. Wt: 251.12 g/mol
InChI Key: FFHXKIOPGYJTNV-UHFFFAOYSA-N
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Patent
US08507509B2

Procedure details

The suspension of 6-bromo-3-methoxy-1-methyl-naphthalene (3.7 g, 0.015 mol), from Step 4, in 38% HBr-acetic acid (20 mL) was refluxed for 16 h. The mixture was then extracted in ethyl acetate and the extract was basified with 10% sodium hydroxide solution and the layers were separated. The aqueous layer was acidified with dil. HCl and extracted with ethyl acetate. The organic layer was washed with brine, dried and concentrated to give 7-bromo-4-methyl-naphthalen-2-ol, 1.9 g which was used as such in next step.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([CH3:12])=[CH:7][C:6]([O:13]C)=[CH:5]2>Br.C(O)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:9]([C:8]([CH3:12])=[CH:7][C:6]([OH:13])=[CH:5]2)=[CH:10][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
BrC=1C=C2C=C(C=C(C2=CC1)C)OC
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
Br.C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted in ethyl acetate
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C(=CC(=CC2=C1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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